molecular formula C11H12O2 B1611397 Methyl 3-cyclopropylbenzoate CAS No. 148438-02-2

Methyl 3-cyclopropylbenzoate

Cat. No. B1611397
M. Wt: 176.21 g/mol
InChI Key: RMRWUOLENFUPHL-UHFFFAOYSA-N
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Description

Methyl 3-cyclopropylbenzoate, also known as 3-cyclopropylmethyl benzoate, is an organic compound with the molecular formula C9H10O2. It is a colorless to pale yellow liquid with a slightly sweet, musty odor. It is used as a flavoring agent and fragrance ingredient in a variety of food and cosmetics products. It is also used as a solvent in the synthesis of pharmaceuticals and other chemicals.

Scientific Research Applications

Agricultural Applications

Methyl 3-cyclopropylbenzoate shows relevance in agricultural contexts. A study focused on the sustained release of Carbendazim and Tebuconazole, fungicides used in agriculture, employed solid lipid nanoparticles and polymeric nanocapsules for delivery. These carrier systems showed high association efficiency and modified release profiles of the fungicides, reducing toxicity and environmental impact (Campos et al., 2015).

Analytical Chemistry Applications

In analytical chemistry, methods to measure environmental phenols, including methyl paraben (a derivative of methyl 3-cyclopropylbenzoate), in human milk have been developed. These sensitive methods are critical for assessing human exposure to these compounds (Ye et al., 2008).

Neuroprotective Research

Research into methyl 3,4-dihydroxybenzoate, a compound related to methyl 3-cyclopropylbenzoate, indicates neuroprotective effects against oxidative damage in human neuroblastoma cells. This highlights potential applications in neuroprotective therapies (Cai et al., 2016).

Organic Chemistry and Catalysis

Studies in organic chemistry have explored the cyclopropanation of electron-deficient alkenes using compounds like ethyl diazoacetate. These reactions are critical for synthesizing various organic compounds, with implications in drug development and material science (Chirila et al., 2018).

Pharmaceutical Research

In pharmaceutical research, parabens, including methyl paraben, are studied for their anti-microbial properties and implications in drug preservation. Understanding their stability and interactions is crucial for developing safe and effective pharmaceuticals (Soni et al., 2002).

properties

IUPAC Name

methyl 3-cyclopropylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O2/c1-13-11(12)10-4-2-3-9(7-10)8-5-6-8/h2-4,7-8H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMRWUOLENFUPHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573947
Record name Methyl 3-cyclopropylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-cyclopropylbenzoate

CAS RN

148438-02-2
Record name Methyl 3-cyclopropylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Arndt, G Hilt, AF Khlebnikov… - European Journal of …, 2012 - Wiley Online Library
… Methyl 3-Cyclopropylbenzoate (18f) and Methyl 2-Cyclopropylbenzoate (17f): After purification … The analytical data for methyl 3-cyclopropylbenzoate (18f) are consistent with those in the …

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